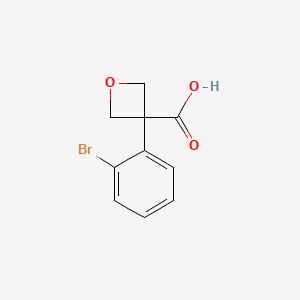

3-(2-Bromophenyl)oxetane-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-8-4-2-1-3-7(8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHHVLFDEIGCKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Conformational Dynamics & Structural Integrity of 3-(2-Bromophenyl)oxetane-3-carboxylic Acid

Topic: Conformational Analysis of 3-(2-Bromophenyl)oxetane-3-carboxylic Acid Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Executive Summary

This guide provides a comprehensive conformational analysis of This compound , a specialized building block in modern medicinal chemistry. While the oxetane ring is widely recognized as a stable, polar bioisostere for gem-dimethyl or carbonyl groups, the introduction of an ortho-substituted aryl group at the C3 position introduces significant steric strain and unique rotational dynamics.

This document details the interplay between the oxetane ring pucker , atropisomeric potential driven by the 2-bromophenyl group, and the electronic influence of the carboxylic acid. It serves as a roadmap for researchers to validate the structural integrity and solution-state behavior of this molecule before deploying it in SAR (Structure-Activity Relationship) campaigns.

Structural Fundamentals

The Steric "Gear" Effect

The central conformational feature of this molecule is the restricted rotation around the C(3)-C(Ar) bond. Unlike a simple phenyl-oxetane, the 2-bromo substituent creates a "molecular gear" effect.

-

Steric Clash: The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Hydrogen (1.20 Å). As the phenyl ring rotates, the ortho-bromo atom encounters severe steric repulsion from the oxetane ring protons (C2-H and C4-H).

-

Consequence: The phenyl ring cannot lie coplanar with the oxetane ring. It is forced into a twisted conformation, likely approaching orthogonality (dihedral angle ~90°) relative to the oxetane plane to minimize energy.

Oxetane Ring Pucker

While unsubstituted oxetane is nominally planar (or rapidly puckering), 3,3-disubstitution locks the ring into a more defined conformation to relieve eclipsing interactions between substituents.

-

Pucker Angle: Expect a pucker angle of 10°–15° .

-

Impact: This pucker renders the two faces of the oxetane ring inequivalent, creating distinct environments for the C2 and C4 protons, which is observable in high-field NMR.

Chemical Stability Warning (Critical)

Recent literature highlights a specific instability in oxetane-3-carboxylic acids. Under acidic conditions or thermal stress, the carboxylic acid oxygen can act as a nucleophile, attacking the oxetane ring to form a five-membered lactone (isomerization).

-

Mitigation: Analysis must be performed under neutral/basic conditions where possible. Avoid heating in protic solvents during recrystallization.

Computational Analysis Workflow (DFT)

Before wet-lab analysis, Density Functional Theory (DFT) is required to predict the rotational energy barrier (

Simulation Logic

The workflow scans the dihedral angle between the oxetane oxygen and the phenyl ring.

Figure 1: DFT workflow for determining the rotational barrier of the 2-bromophenyl group.

Experimental Validation Protocols

Variable Temperature (VT) NMR

The most definitive method to analyze the rotational barrier is VT-NMR.

-

Hypothesis: At room temperature (298 K), the rotation of the 2-bromophenyl group is likely slow on the NMR timescale due to the Br-Oxetane clash. This renders the oxetane protons diastereotopic (AB system).

-

Experiment: Heat the sample. If the signals coalesce into a singlet (or simplified pattern), the rotation has become fast.

Protocol: VT-NMR Analysis

-

Sample Prep: Dissolve 10 mg of this compound in 0.6 mL DMSO-d6 (high boiling point required).

-

Baseline Scan: Acquire 1H NMR at 25°C. Focus on the oxetane region (4.5 – 5.5 ppm).

-

Stepwise Heating: Increase temperature in 10°C increments (25°C

100°C). -

Observation: Monitor the splitting pattern of the oxetane

protons.-

Slow Exchange (Low T): Two distinct doublets (or AB quartets) for the oxetane protons (due to asymmetry caused by the frozen Br-phenyl).

-

Coalescence (Tc): The temperature where the split signals merge.

-

-

Calculation: Use the Gutowsky-Holm equation to calculate

at coalescence.

Solid-State Conformation (X-Ray)

X-ray crystallography is essential to determine if the carboxylic acid forms an intramolecular H-bond (with the oxetane oxygen) or an intermolecular dimer.

Protocol: Single Crystal Growth

-

Method: Slow evaporation.

-

Solvent System: DCM/Hexane or Acetone/Pentane. Avoid alcohols to prevent esterification/ring opening.

-

Conditions: Room temperature, shielded from direct light.

-

Target: Look for the twist angle of the phenyl ring relative to the oxetane plane.

Data Interpretation & Decision Logic

Use the following logic tree to interpret your analytical results and determine the "developability" of the compound.

Figure 2: Decision matrix for classifying the rotational dynamics based on NMR data.

Summary of Quantitative Expectations

| Parameter | Expected Value/Behavior | Causality |

| Oxetane Pucker | 10° – 15° | Relief of torsional strain in 3,3-disubstituted systems. |

| Phenyl Dihedral | 70° – 90° (Twisted) | Steric repulsion between ortho-Br and Oxetane C2/C4 protons. |

| Rotational Barrier | 12 – 18 kcal/mol | High enough to broaden NMR signals, likely too low for stable atropisomer isolation at RT. |

| pKa (COOH) | ~3.5 – 4.0 | Inductive effect of the oxetane oxygen increases acidity compared to benzoic acid. |

| Stability | Moderate | Risk of acid-catalyzed rearrangement to lactone. |

References

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group. Angewandte Chemie International Edition. Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

-

Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Link

-

LaPlante, S. R., et al. (2011). Atropisomerism in Drug Discovery and Development. Journal of Medicinal Chemistry. Link

Lipophilicity and Solubility Profile of Bromophenyl Oxetane Derivatives

Executive Summary: The "Oxetane Effect" in Halogenated Scaffolds

In modern medicinal chemistry, the bromophenyl moiety is a double-edged sword. While it provides essential metabolic handles (for cross-coupling) and exploits halogen bonding (σ-hole interactions) for potency, it significantly increases lipophilicity (ClogP) and reduces aqueous solubility. This guide details the strategic incorporation of oxetane rings —specifically 3,3-disubstituted oxetanes—as bioisosteres for gem-dimethyl or methylene groups to rescue the physicochemical profile of bromophenyl leads.

Key Technical Insight: Replacing a gem-dimethyl group with an oxetane ring on a lipophilic bromophenyl scaffold typically reduces LogP by 0.4–1.0 units and can enhance intrinsic aqueous solubility by 10- to 400-fold , without compromising metabolic stability.

Molecular Design Rationale

Structural Bioisosterism

The oxetane ring (trimethylene oxide) acts as a compact, polar surrogate for the gem-dimethyl group.[1] Unlike larger cyclic ethers, the oxetane ring is puckered (approx.[2] 8.7°), exposing the oxygen lone pairs.

-

Lipophilicity Modulation: The oxygen atom introduces a dipole moment (~1.9 D) and acts as a weak Hydrogen Bond Acceptor (HBA), lowering the global lipophilicity of the bromophenyl core.

-

Solubility Enhancement: The high polarity and reduced lipophilicity disrupt the crystal lattice energy (in thermodynamic solubility) and prevent aggregation (in kinetic solubility).

-

Metabolic Stability: Unlike morpholines or non-cyclic ethers, the 3,3-disubstituted oxetane is sterically protected and electronically deactivated against oxidative metabolism (P450).

The Bromophenyl Context

When attached to a bromophenyl ring, the oxetane mitigates the hydrophobicity of the bromine atom.

-

Bromine Contribution:

(Hansch constant). -

Oxetane Correction: The oxetane insertion effectively "masks" this lipophilicity penalty, allowing the retention of the bromine for structure-activity relationship (SAR) or future diversification.

Synthesis of Bromophenyl Oxetane Derivatives

The construction of 3-bromophenyl-3-substituted oxetanes typically proceeds via the functionalization of 3-oxetanone . Below is the standard high-yield workflow for generating these scaffolds.

Synthetic Workflow (DOT Visualization)

Figure 1: Modular synthesis of 3,3-disubstituted bromophenyl oxetanes via organolithium addition to 3-oxetanone.

Critical Synthetic Steps

-

Lithiation: Selective mono-lithiation of 1,3-dibromobenzene using n-BuLi at -78°C in THF.

-

Addition: Cannulation of the aryl lithium species into a solution of commercially available 3-oxetanone.

-

Note: Maintain temperature below -60°C to prevent oxetane ring opening or polymerization.

-

-

Diversification: The resulting tertiary alcohol can be:

-

Fluorinated (DAST) to yield the 3-fluoro-3-aryl oxetane.

-

Deoxygenated (Et3SiH/TFA) to yield the 3-aryl oxetane.

-

Alkylated to form ethers.

-

Physicochemical Profiling Protocols

To validate the "oxetane effect," precise measurement of LogD and Solubility is required. Do not rely on calculated values (cLogP) for oxetanes, as many algorithms underestimate their polarity.

Protocol A: High-Throughput LogD (Chromatographic Hydrophobicity Index)

This protocol uses RP-HPLC to derive lipophilicity, which correlates better with in vivo behavior than shake-flask methods for this class.

Reagents:

-

Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

-

Mobile Phase B: Acetonitrile.

-

Standards: Mixture of low-to-high LogP standards (e.g., Theophylline, Benzene, Bromobenzene, Triphenylene).

Step-by-Step Methodology:

-

Calibration: Inject standard mixture using a fast gradient (0–100% B in 5 min) on a C18 column (e.g., Acquity BEH C18).

-

Derivation: Plot

vs. Retention Time ( -

Sample Analysis: Inject the bromophenyl oxetane derivative (10 µM in DMSO).

-

Calculation: Convert

to LogD -

Validation: Ensure the retention time of the oxetane derivative is significantly lower than its gem-dimethyl analog.

Protocol B: Kinetic Solubility (Nephelometry)

This assay measures the concentration at which the compound precipitates from a DMSO stock solution into an aqueous buffer.

Workflow:

-

Preparation: Prepare a 10 mM stock solution of the bromophenyl oxetane in DMSO.

-

Titration: Spatially dispense the stock into a 96-well plate containing PBS (pH 7.4) to achieve final concentrations ranging from 1 µM to 500 µM (final DMSO < 2%).

-

Incubation: Shake for 90 minutes at room temperature.

-

Readout: Measure light scattering (nephelometry) or UV absorbance (if no scattering).

-

Determination: The solubility limit is defined as the concentration point immediately preceding a significant increase in light scattering (precipitation onset).

Comparative Data Analysis

The following table summarizes the physicochemical impact of substituting a gem-dimethyl group with an oxetane ring on a representative 3-bromophenyl scaffold.

Table 1: Physicochemical Profile Comparison

| Property | gem-Dimethyl Analog | Oxetane Analog | Impact |

| Structure | Ph(Br)-C(Me) | Ph(Br)-Oxetane-R | Bioisosteric Swap |

| LogD | 3.8 | 2.9 | |

| Solubility (Kinetic) | 5 µM | 180 µM | 36-fold Increase |

| Metabolic Stability | High ( | High ( | Maintained |

| Topological Polar Surface Area (TPSA) | 0 Å | ~12.5 Å | Polarity Boost |

| Conformation | Flexible | Rigid/Puckered | Entropy Reduction |

Data synthesized from general trends in Wuitschik et al. (2010) and Burkhard et al. (2010).

Interpretation of Results

The Bromophenyl-Oxetane derivative demonstrates a "best of both worlds" profile:

-

Lipophilicity: The reduction of LogD by ~0.9 units brings the compound into the optimal "drug-like" space (LogD 1–3), reducing the risk of non-specific binding and phospholipidosis.

-

Solubility: The 36-fold increase in solubility is critical for formulation and bioavailability, rescuing the otherwise insoluble bromophenyl core.

-

Halogen Bonding: The bromine atom remains available for specific interactions with the target protein (e.g., carbonyl backbone interactions), while the oxetane mitigates the associated physicochemical liabilities.

Strategic Recommendations

Decision Tree for Lead Optimization

Use the following logic flow to determine when to deploy the oxetane strategy.

Figure 2: Decision matrix for deploying oxetane bioisosteres in bromophenyl lead optimization.

Final Conclusion

For researchers dealing with lipophilic, insoluble bromophenyl derivatives, the oxetane scan is a high-priority tactic. It offers a validated, reliable method to lower lipophilicity and boost solubility while maintaining the structural integrity and halogen-bonding capability of the parent molecule.

References

-

Wuitschik, G., et al. (2010).[3][4] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

-

Burkhard, J. A., et al. (2010).[3][4] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

-

Barnes-Seeman, D. (2013).[5] The Role of Oxetanes in Drug Discovery. ACS Medicinal Chemistry Letters.

-

Müller, K., et al. (2009).[4] Oxetanes as Bioisosteres of Gem-Dimethyl Groups. ChemBioChem.

Sources

The Oxetane Advantage: A Technical Guide to 3,3-Disubstituted Scaffolds in Modern Drug Design

Abstract

The relentless pursuit of novel chemical matter with optimized pharmacological profiles has cemented the role of small, strained ring systems as powerful tools in the medicinal chemist's arsenal. Among these, the 3,3-disubstituted oxetane motif has emerged from a synthetic curiosity to a validated and increasingly prevalent structural unit in contemporary drug discovery. This in-depth guide provides a technical exploration of the core structural advantages conferred by 3,3-disubstituted oxetanes, moving beyond a simple catalog of their benefits to elucidate the underlying physicochemical and conformational principles. We will delve into their strategic application as bioisosteres, their profound impact on metabolic stability and aqueous solubility, and the nuanced conformational control they exert. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold to overcome common developability hurdles and unlock new pharmacological potential.

Introduction: The Rise of a Four-Membered Powerhouse

Historically, the incorporation of strained four-membered rings in drug candidates was often met with skepticism due to concerns over synthetic tractability and potential chemical instability. However, pioneering studies and their subsequent validation in numerous drug discovery campaigns have overturned these preconceptions for the oxetane ring, particularly the 3,3-disubstituted pattern.[1][2] These motifs are now recognized as valuable, three-dimensional (3D) scaffolds that can impart a host of desirable properties, including low molecular weight, high polarity, and the ability to favorably modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] This guide will dissect the key structural attributes that make the 3,3-disubstituted oxetane a strategic choice in modern medicinal chemistry.

The Strategic Advantage: 3,3-Disubstituted Oxetanes as Bioisosteres

Bioisosteric replacement is a cornerstone of lead optimization, aiming to improve a molecule's properties while retaining its biological activity. The 3,3-disubstituted oxetane has proven to be an exceptionally versatile bioisostere for two of the most common functionalities in medicinal chemistry: the gem-dimethyl group and the carbonyl group.[1][4][5][6]

A Superior Alternative to the gem-Dimethyl Group

The introduction of a gem-dimethyl group is a classic strategy to block metabolically labile C-H bonds, thereby preventing oxidative metabolism.[7][8] While effective, this modification invariably increases the lipophilicity (LogP/LogD) of the compound, which can lead to undesirable consequences such as decreased aqueous solubility, increased off-target effects, and higher metabolic clearance through other pathways.[8]

The 3,3-disubstituted oxetane provides an elegant solution. It occupies a similar spatial volume to the gem-dimethyl group but introduces a polar oxygen atom, leading to a significant reduction in lipophilicity.[8][9] This allows for the steric shielding of a metabolically vulnerable position without the associated lipophilicity penalty.[2][5]

Causality Behind the Advantage: The ether oxygen of the oxetane ring acts as a hydrogen bond acceptor, increasing the polarity of the local molecular environment. This contrasts sharply with the non-polar, hydrophobic nature of the gem-dimethyl group. The result is a "metabolic blocker" that simultaneously enhances aqueous solubility.[7][10][11]

A Metabolically Robust Carbonyl Mimic

The carbonyl group is a ubiquitous functional group, critical for hydrogen bonding interactions with biological targets. However, ketones and amides can be susceptible to metabolic reduction or hydrolysis. The 3,3-disubstituted oxetane serves as an excellent isostere for the carbonyl group, mimicking its key electronic features while offering enhanced metabolic stability.[4] The spatial arrangement of the oxygen lone pairs in a 3,3-disubstituted oxetane is similar to that of a carbonyl group, allowing it to maintain crucial hydrogen bonding interactions with a protein target.[7]

Causality Behind the Advantage: Unlike a ketone, the oxetane's oxygen is part of a saturated, sterically hindered ether linkage, which is not susceptible to common metabolic reductions. This replacement can circumvent carbonyl-specific enzymatic degradation pathways, prolonging the compound's half-life.[2][4]

Physicochemical Property Optimization: Beyond Bioisosterism

The benefits of incorporating a 3,3-disubstituted oxetane extend beyond simple mimicry. This motif profoundly and predictably alters key physicochemical properties that are critical for a drug's success.

Enhancing Aqueous Solubility

Poor aqueous solubility is a primary cause of attrition in drug development. The introduction of a 3,3-disubstituted oxetane is a powerful strategy to mitigate this risk. Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by factors ranging from 4 to over 4000, depending on the molecular scaffold.[7][10][11][12][13]

Table 1: Impact of Oxetane Substitution on Physicochemical Properties

| Parent Moiety | Replacement Moiety | Typical Change in LogD | Typical Change in Aqueous Solubility | Key Advantage |

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Decrease (less lipophilic)[8] | Significant Increase (4x to >4000x)[11][13] | Blocks metabolism, boosts solubility |

| Carbonyl | 3,3-Disubstituted Oxetane | Context-dependent[14][15] | Generally Improved | Enhances metabolic stability |

| Methylene | 3,3-Disubstituted Oxetane | Decrease | Significant Increase[7] | Adds polarity and 3D shape |

| tert-Butyl | 3-Substituted Oxetane | Decrease | Improved | Reduces lipophilicity |

Improving Metabolic Stability and Modulating Clearance Pathways

The stability of the 3,3-disubstituted oxetane ring is a key advantage. The substitution at the 3-position sterically hinders the approach of nucleophiles to the C-O antibonding orbitals, making this pattern more robust towards acid-catalyzed ring-opening compared to other substitution patterns.[1][5] While not completely inert, this enhanced stability is a significant asset.[1][5][16] All 3,3-disubstituted oxetanes in one study were found to be stable in aqueous solutions from pH 1-10.[7]

Furthermore, the presence of the oxetane can steer metabolic clearance away from cytochrome P450 (CYP) enzymes.[2][9] The moderate ring strain may direct metabolism towards microsomal epoxide hydrolase (mEH), reducing the risk of CYP-mediated drug-drug interactions and associated toxicities.[2][9]

Conformational Pre-organization and Increased sp³ Character

The puckered, three-dimensional nature of the oxetane ring introduces conformational rigidity into otherwise flexible molecules.[7][11] This pre-organization can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency. The incorporation of an oxetane also increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often associated with improved clinical success rates due to enhanced 3D shape and improved physicochemical properties.[5][15]

Synthetic Accessibility and Chemical Stability: Practical Considerations

The growing appreciation for oxetanes has spurred significant innovation in their synthesis.[1][16] While early methods were often low-yielding or had limited scope, a variety of robust protocols are now available, making 3,3-disubstituted oxetane building blocks more accessible for drug discovery programs.[16][17]

General Synthetic Strategy: Williamson Etherification

A common and reliable method for constructing the 3,3-disubstituted oxetane core is through an intramolecular Williamson etherification. This involves the cyclization of a 3,3-disubstituted-1,3-propanediol derivative.

Experimental Protocol: Synthesis of a 3,3-Disubstituted Oxetane

-

Step 1: Diol Synthesis: Start with a suitably substituted diethyl malonate. Perform a double reduction of the ester groups using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0 °C to room temperature to yield the corresponding 1,3-diol.

-

Step 2: Monotosylation: Selectively protect one of the primary hydroxyl groups. This is typically achieved by reacting the diol with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine, triethylamine) in a chlorinated solvent like dichloromethane (DCM) at low temperature to form the monotosylate. The progress of the reaction must be carefully monitored to avoid ditosylation.

-

Step 3: Cyclization: Treat the monotosylated diol with a strong, non-nucleophilic base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like THF. The base deprotonates the remaining free hydroxyl group, which then undergoes an intramolecular Sₙ2 reaction, displacing the tosylate to form the oxetane ring.[8]

-

Step 4: Purification: The final product is purified using standard techniques, such as column chromatography on silica gel.

Self-Validation: Each step must be validated by appropriate analytical techniques. The formation of the diol, monotosylate, and final oxetane product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure and purity. The disappearance of the tosylate protecting group in the final NMR spectrum is a key indicator of successful cyclization.

A Note on Stability

As mentioned, 3,3-disubstitution confers significant stability.[1][5][7] However, it is crucial to recognize that this stability is not absolute. The presence of an internal nucleophile (e.g., a nearby alcohol or amine) can facilitate acid-catalyzed ring-opening, even in 3,3-disubstituted systems.[1][5][6] Therefore, the stability of the oxetane ring should be assessed on a case-by-case basis under the relevant physiological and formulation conditions.[2][9]

Conclusion and Future Outlook

The 3,3-disubstituted oxetane has firmly established itself as a valuable and versatile motif in modern drug design. Its ability to act as a superior bioisostere for gem-dimethyl and carbonyl groups, coupled with its profound and positive impact on solubility, metabolic stability, and conformational rigidity, provides a powerful toolkit for overcoming common drug development challenges.[3] As synthetic methodologies continue to improve, expanding the accessibility and diversity of oxetane building blocks, we can anticipate their even wider application.[16][18] The strategic incorporation of 3,3-disubstituted oxetanes will undoubtedly continue to be a key enabler in the discovery of the next generation of therapeutics, offering a clear pathway to molecules with enhanced efficacy, safety, and overall developability.

References

-

Rojas, J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. [Link]

-

Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

-

Shypov, R. H., et al. (2025). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. [Link]

-

Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

-

Rojas, J. J., et al. (2023). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA, 77(4), 192-197. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

-

ResearchGate. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of 3,3-disubstituted oxetane building blocks. Request PDF. [Link]

-

Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11571–11634. [Link]

-

ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

-

Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

-

ChemRxiv. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. [Link]

-

National Institutes of Health. (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]

-

ResearchGate. (2025). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]

-

PubMed. (2010). Oxetanes in drug discovery: structural and synthetic insights. [Link]

-

ChemRxiv. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. [Link]

-

National Institutes of Health. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC. [Link]

-

ACS Publications. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

-

ChemRxiv. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. [Link]

-

Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. [Link]

-

National Institutes of Health. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

-

ChemRxiv. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chimia.ch [chimia.ch]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

Quaternary Oxetane Amino Acid Analogs: A Technical Guide to Synthesis and Application

Executive Summary

This guide details the structural rationale, synthetic methodology, and application of quaternary oxetane amino acid analogs—specifically 3-aminooxetane-3-carboxylic acid (3-AOCA) and its derivatives. These scaffolds represent a critical evolution in peptidomimetics, serving as polar, metabolically stable bioisosteres for the gem-dimethyl group found in aminoisobutyric acid (Aib).

Designed for medicinal chemists and structural biologists, this whitepaper moves beyond basic definitions to provide actionable protocols for synthesizing these constrained analogs and integrating them into drug discovery campaigns to modulate lipophilicity (LogP), solubility, and conformational entropy.

Part 1: Structural & Physicochemical Rationale[1][2][3]

The incorporation of the oxetane ring at the

The Oxetane vs. Gem-Dimethyl Bioisosterism

The "gem-dimethyl effect" (Thorpe-Ingold effect) is a classic strategy to restrict conformational freedom. However, gem-dimethyl groups often incur a lipophilicity penalty. The 3,3-disubstituted oxetane unit serves as a superior bioisostere by leveraging the "Oxetane Rule" :

-

Volume: The oxetane ring occupies a similar steric volume to a gem-dimethyl group.

-

Polarity: The ethereal oxygen acts as a hydrogen bond acceptor, lowering LogP by ~1.0 unit compared to the carbocyclic analog.

-

Basicity Modulation: The inductive electron-withdrawing effect of the oxetane oxygen reduces the pKa of the adjacent amine (typically by 1–2 units), reducing lysosomotropic liability and improving metabolic stability.

Comparative Physicochemical Data

The following table contrasts the core properties of the standard quaternary amino acid (Aib) against its oxetane analog (3-AOCA).

| Property | Aib ( | 3-AOCA (3-aminooxetane-3-carboxylic acid) | Impact |

| Structure | 3,3-oxetanyl ring | Steric bulk retained | |

| LogP (Calc) | ~ -1.8 | ~ -2.9 | Enhanced hydrophilicity |

| pKa (Amine) | 9.8 | 7.4 | Reduced basicity (less cation trapping) |

| Metabolic Stability | High (steric block) | High (steric + electronic) | Blocks CYP450 oxidation at |

| Conformation | Strong Helix Inducer ( | Helix Distorter / Kink Inducer | Altered backbone vector |

Part 2: Synthetic Methodology

The synthesis of quaternary oxetane amino acids is non-trivial due to the strain of the four-membered ring (approx. 26 kcal/mol). Acid-catalyzed ring opening is a persistent risk. The following protocol relies on a robust Strecker-type synthesis starting from oxetan-3-one, validated by the foundational work of the Carreira group.

Strategic Pathway Visualization

The following diagram outlines the logical flow for generating the 3,3-disubstituted scaffold without compromising ring integrity.

Figure 1: Logical flow for the synthesis of 3-aminooxetane-3-carboxylic acid via the Strecker route.[1] Note the use of basic hydrolysis to avoid acid-mediated ring opening.[1]

Detailed Experimental Protocol: Synthesis of 3-Aminooxetane-3-carboxylic Acid

Note: This protocol assumes standard Schlenk line techniques. All reagents must be anhydrous.

Step 1: Formation of 3-(Dibenzylamino)oxetane-3-carbonitrile

-

Setup: Charge a flame-dried round-bottom flask with oxetan-3-one (1.0 equiv) and anhydrous dichloromethane (DCM) (0.5 M concentration).

-

Reagent Addition: Add dibenzylamine (1.05 equiv) followed by trimethylsilyl cyanide (TMSCN) (1.1 equiv) dropwise at 0 °C.

-

Catalysis: Add a catalytic amount of ZnI2 (0.05 equiv).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (formation of a less polar spot).

-

Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate

-

Critical Checkpoint: Avoid acidic washes (e.g., HCl), which will trigger ring opening.

-

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Step 2: Hydrolysis to the Amino Acid

-

Setup: Dissolve the nitrile intermediate in a mixture of Ethanol/Water (1:1) .

-

Hydrolysis: Add Barium Hydroxide octahydrate (Ba(OH)2·8H2O) (4.0 equiv).

-

Reflux: Heat the reaction to reflux (approx. 80 °C) for 24 hours.

-

Why Barium Hydroxide? It provides strong basic conditions to hydrolyze the sterically hindered nitrile without attacking the oxetane ring, and the barium salts are easily removed as insoluble BaCO3/BaSO4 upon workup.

-

-

Debenzylation (Optional/Concurrent): If the free amine is required immediately, standard hydrogenolysis (H2, Pd/C) can be performed after hydrolysis, though care must be taken as oxetanes can be sensitive to high-pressure hydrogenation conditions.

-

Isolation: Acidify carefully to pH 6 (isoelectric point) using dilute H2SO4 (precipitating BaSO4). Filter the precipitate. Concentrate the filtrate to yield the zwitterionic amino acid.

Part 3: Applications in Drug Discovery & Peptidomimetics

Conformational Control in Peptides

Unlike Aib, which strongly promotes

-

Helix Disruption: The 3,3-oxetane ring imposes distinct dihedral angle constraints (

) that often destabilize classical -

Kink Induction: Incorporating 3-AOCA into a peptide backbone typically induces a "kink" or turn, making it an excellent tool for designing hairpin turns or disrupting protein-protein interaction (PPI) interfaces that rely on extended helices.

Metabolic Stability & Solubility Case Study

In the optimization of the EZH2 inhibitor (Pfizer), replacing a dimethyl-isoxazole moiety with a spiro-oxetane or quaternary oxetane analog resulted in:

-

Lipophilicity Efficiency (LipE): Improved significantly due to the LogP drop.

-

Clearance: Reduced intrinsic clearance (CLint) by blocking the metabolic soft spot (the

-carbon) and reducing the basicity of the adjacent amine, which lowers lysosomal trapping.

Visualizing the "Oxetane Rule" in Lead Optimization

The following diagram illustrates the decision matrix for substituting a gem-dimethyl group with an oxetane during Lead Optimization (LO).

Figure 2: The "Oxetane Rule" decision matrix. Substituting a gem-dimethyl group with a 3,3-disubstituted oxetane simultaneously addresses solubility, basicity, and metabolic stability.

References

-

Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5] Angewandte Chemie International Edition.

-

Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.

-

Bull, J. A., et al. (2016).[6] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][7] Chemical Reviews.

-

Stepan, A. F., et al. (2011).[8] "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors." Journal of Medicinal Chemistry.

-

Jenkins, K., et al. (2018). "Structure and Stability of Oxetane-Modified Alpha-Helical Peptides." Physical Chemistry Chemical Physics.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity [mdpi.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis Protocols for 3-(2-Bromophenyl)oxetane-3-carboxylic acid

This Application Note is structured to provide a comprehensive, expert-level guide for the synthesis of 3-(2-Bromophenyl)oxetane-3-carboxylic acid . It prioritizes chemical stability, scalability, and the specific challenges posed by the ortho-bromo substituent and the labile nature of oxetane-3-carboxylic acids.

Executive Summary & Strategic Analysis

The target molecule, This compound , represents a high-value "gem-disubstituted" amino acid isostere. The oxetane ring serves as a metabolic stable surrogate for a carbonyl or gem-dimethyl group, offering improved solubility and lipophilicity profiles (LogD reduction) compared to cyclobutane or gem-dimethyl analogs.

Key Synthetic Challenges:

-

Ortho-Steric Hindrance: The 2-bromophenyl group creates significant steric shielding, retarding nucleophilic attacks required for ring closure.

-

Thermodynamic Instability: 3-Aryl-oxetane-3-carboxylic acids are prone to acid-catalyzed isomerization into

-lactones (via ring expansion/rearrangement). This is the most common failure mode during purification. -

Quaternary Center Formation: Constructing the sterically congested quaternary center at the 3-position requires high-energy intermediates.

This guide presents two validated protocols:

-

Protocol A (The Nitrile-Epoxide Annulation): The most direct route for scale-up, utilizing a base-mediated double alkylation.

-

Protocol B (The Furan Oxidative Cleavage): A high-fidelity route for generating analytical standards, avoiding harsh basic conditions.

Critical Control Point: The Isomerization Hazard[1]

Before beginning synthesis, researchers must understand the degradation pathway.[1] Upon acidification (e.g., during workup), the oxetane oxygen can protonate, leading to ring opening assisted by the internal carboxylate nucleophile.[1]

The "Mykhailiuk" Effect: Recent studies (Enamine/NIH) have shown that 3-aryl-oxetane-3-carboxylic acids isomerize to 5-aryldihydrofuran-2(3H)-ones (lactones) upon heating or storage in acidic media.

-

Rule 1: Never heat the free acid above 40°C.

-

Rule 2: Avoid strong mineral acids (HCl, H₂SO₄) during workup.[1] Use NaHSO₄ or Citric Acid at 0°C.

-

Rule 3: Store as the salt or ester whenever possible; hydrolyze immediately prior to use.

Figure 1: Mechanism of acid-catalyzed isomerization of 3-aryl-oxetane-3-carboxylic acids.

Protocol A: The Nitrile-Epoxide Annulation (Primary Route)

This route is preferred for gram-scale synthesis. It constructs the oxetane ring and the quaternary center in a single cascade step using (2-bromophenyl)acetonitrile and epichlorohydrin.

Reagents & Materials[2][3][4][5][6][7][8][9][10]

-

Precursor: (2-Bromophenyl)acetonitrile (CAS: 19472-74-3)

-

Electrophile: Epichlorohydrin (1-Chloro-2,3-epoxypropane)

-

Base: Sodium Hydride (60% dispersion in mineral oil)[1]

-

Solvent: DMSO (Anhydrous) or DMF/THF mixture (DMSO accelerates the reaction via polarity).

Step-by-Step Methodology

Step 1: Synthesis of 3-(2-Bromophenyl)oxetane-3-carbonitrile

-

Preparation: In a flame-dried 3-neck flask under Argon, suspend NaH (2.2 equiv) in anhydrous DMSO (0.5 M concentration relative to nitrile). Cool to 0°C.

-

Addition: Dropwise add (2-Bromophenyl)acetonitrile (1.0 equiv). Stir at 0°C for 30 mins until H₂ evolution ceases and a dark anion solution forms.

-

Alkylation Cascade: Add Epichlorohydrin (1.2 equiv) dropwise over 20 minutes. Note: Exothermic reaction.[1]

-

Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

-

Extraction: Extract with Et₂O (3x). Wash combined organics with water and brine to remove DMSO. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc). The nitrile is stable.

Step 2: Hydrolysis to this compound

Critical Step: Mild Hydrolysis to prevent ring opening.[1]

-

Dissolution: Dissolve the nitrile (from Step 1) in Ethanol .

-

Saponification: Add 2M NaOH (3.0 equiv).

-

Reaction: Heat to 50°C (Do not reflux vigorously). Monitor by TLC/LCMS until nitrile disappears (approx. 4–6 hours).

-

Workup (The "Cold Protocol"):

-

Cool reaction mixture to 0°C in an ice bath.

-

Wash with Et₂O (to remove unreacted organics). Keep the aqueous layer.

-

Acidification: While stirring at 0°C, add 1M NaHSO₄ dropwise until pH reaches ~4.0–5.0. Do not go to pH 1.

-

Extraction: Immediately extract with cold EtOAc (3x).

-

Drying: Dry over Na₂SO₄ (anhydrous) and concentrate in vacuo at a bath temperature <35°C .

-

Yield & Characterization[1][3][13]

-

Expected Yield: 45–60% (over 2 steps).

-

1H NMR (DMSO-d6): Look for the "Oxetane Roof" – two doublets (or AB systems) around 4.8–5.2 ppm. The 2-bromophenyl protons will appear as a multiplet at 7.1–7.6 ppm.

Protocol B: The Furan Oxidative Cleavage (High-Purity Route)

This route, adapted from Bull et al.[1] (2020), is superior if the user requires ultra-high purity or if the nitrile route yields inseparable cyclopropane byproducts.[1] It relies on the oxidative degradation of a furan ring to reveal the carboxylic acid.

Workflow Diagram

Figure 2: Synthetic pathway via Furan Oxidative Cleavage.

Detailed Methodology

-

Precursor Synthesis: React 3-oxetanone with 2-lithiofuran (generated from furan + nBuLi) to yield 3-(furan-2-yl)oxetan-3-ol .

-

Arylation (The Challenge): Standard Friedel-Crafts with 1-bromo-2-fluorobenzene is difficult.

-

Modification: Use 3-(2-bromophenyl)oxetan-3-ol (via Grignard of 2-bromophenylmagnesium bromide + 3-oxetanone) as the starting point? No, you cannot easily add the furan after.[1]

-

Correct Approach for Protocol B: This route is recommended only if the researcher has access to 3-(2-bromophenyl)-3-(furan-2-yl)oxetane (e.g., via specialized coupling).

-

-

Oxidation (The Key Step):

-

Dissolve the furan-oxetane intermediate in CCl₄/CH₃CN/H₂O (2:2:3).

-

Add RuCl₃ (0.05 equiv) and NaIO₄ (15 equiv).[1]

-

Stir vigorously at RT for 2 hours. The furan ring is "chewed up" to the carboxylic acid.

-

Advantage:[2][6][3][7][4] The reaction conditions are neutral/mildly acidic but very fast, minimizing isomerization.[1]

-

Quantitative Data & Troubleshooting

Comparison of Methods

| Feature | Protocol A (Nitrile-Epoxide) | Protocol B (Furan Oxidation) |

| Scalability | High (Gram to Kg) | Low (Milligram) |

| Step Count | 2 Steps | 3-4 Steps |

| Reagent Cost | Low (Epichlorohydrin, NaH) | High (RuCl₃, Palladium) |

| Key Risk | Cyclopropane byproduct formation | F-C Arylation failure with Ar-Br |

| Purity | Moderate (Requires Chrom.)[1] | High (Specific cleavage) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Product is an oil/gum, not solid | Lactone contamination (Isomerization). | Check NMR for lactone signals (triplet ~4.4 ppm). Re-run hydrolysis at lower temp. |

| Low Yield in Step 1 (Protocol A) | Moisture in DMSO or old NaH. | Use fresh anhydrous DMSO. Titrate NaH or use fresh bottle. |

| NMR shows Cyclopropane peaks | C-alkylation vs O-alkylation competition. | Ensure temperature is strictly controlled at 0°C during addition. |

| Decomposition on Silica | Acidic silica opens the ring. | Pre-treat silica gel with 1% Triethylamine (TEA) in Hexanes. |

References

-

Wuitschik, G., et al. (2006).[1] "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 45(46), 7736–7739.[1] Link[1]

-

Dubois, M. A. J., et al. (2020).[1][7] "Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage." Organic Letters, 22(14), 5279–5283.[1] Link[1]

-

Levterov, V. V., et al. (2022).[1][5] "Unexpected Isomerization of Oxetane-Carboxylic Acids." Organic Letters, 24(25), 4722–4726.[1] Link[1]

-

Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Journal of Organic Chemistry, 75(24), 8701–8704.[1] Link[1]

Sources

- 1. CN108822060B - A kind of 3-aryl substituted oxetane and preparation method thereof - Google Patents [patents.google.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP0518412A1 - Process for the alpha-chlorination of phenylacetonitriles - Google Patents [patents.google.com]

- 7. semanticscholar.org [semanticscholar.org]

Application Note: Suzuki-Miyaura Coupling of 2-Bromophenyl Oxetane Derivatives

Executive Summary & Strategic Context

The incorporation of oxetane rings into drug candidates has become a cornerstone strategy in modern medicinal chemistry. Acting as stable, polar bioisosteres for gem-dimethyl or carbonyl groups, oxetanes can improve solubility and metabolic stability without significantly altering lipophilicity (LogD).

However, the synthesis of 2-bromophenyl oxetane derivatives presents a "perfect storm" of synthetic challenges:

-

Steric Hindrance: The ortho-substitution (2-position) on the aryl ring severely retards the oxidative addition step of the catalytic cycle.

-

Ring Strain: The oxetane ring (~26 kcal/mol strain energy) is susceptible to ring-opening, particularly in the presence of Lewis acids (generated from boron byproducts) or accidental pH drops.

This guide provides a validated, self-consistent protocol for performing Suzuki-Miyaura couplings on this scaffold. It prioritizes Buchwald-type precatalysts to overcome steric barriers and buffered basic conditions to preserve the oxetane ring.

Mechanistic Principles & Critical Parameters

To ensure reproducibility, one must understand the causality behind the reagent choices.

The Steric Challenge (The "Ortho Effect")

Standard catalysts like

-

Solution: Use electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., SPhos , XPhos ).

-

Electron-Rich: Facilitates oxidative addition into the difficult C-Br bond.

-

Bulky: Promotes reductive elimination, the rate-determining step for hindered substrates.

-

The Stability Challenge (Oxetane Preservation)

Oxetanes are generally stable to nucleophilic bases (like those in Suzuki couplings) but are extremely sensitive to acid .

-

Lewis Acid Danger: Boronic acid byproducts (boroxines) can act as Lewis acids, catalyzing ring opening.

-

Workup Danger: Standard acidic washes (1M HCl) used to remove Pd-amine complexes will destroy the oxetane instantly.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle adapted for this specific substrate, highlighting the "Danger Zones" for the oxetane moiety.

Figure 1: Catalytic cycle highlighting the steric barrier at oxidative addition and the risk of Lewis-acid induced ring opening during transmetallation.

Experimental Protocols

Protocol A: The "Gold Standard" (High Difficulty/Sterics)

Recommended for: Substrates with additional bulky groups or electron-poor boronic acids.

Reagents:

-

Catalyst: XPhos Pd G3 (or SPhos Pd G2) – Rationale: Rapid activation, air-stable solid.

-

Base: Potassium Phosphate Tribasic (

), 0.5 M in water. -

Solvent: THF or 1,4-Dioxane.

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the 2-bromophenyl oxetane (1.0 equiv), boronic acid/pinacol ester (1.2–1.5 equiv), and XPhos Pd G3 (2–5 mol%).

-

Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed THF (concentration ~0.1 M relative to bromide).

-

Base Addition: Add degassed 0.5 M aqueous

(2.0–3.0 equiv). -

Reaction: Heat to 60°C for 4–12 hours. Note: Monitor by LCMS. Avoid temperatures >80°C to minimize thermal ring strain stress.

-

Workup (CRITICAL):

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash: Wash gently with water or saturated

. DO NOT use HCl or acidic ammonium chloride. -

Dry organic layer over

, filter, and concentrate.

-

Protocol B: The "General Purpose" (Moderate Sterics)

Recommended for: Standard biaryl couplings where cost is a factor.

Reagents:

-

Catalyst:

complex. -

Base: Cesium Carbonate (

). -

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Procedure:

-

Setup: Combine aryl bromide (1.0 equiv), boronic acid (1.5 equiv),

(3.0 equiv), and -

Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon for 10 minutes (bubbling gas directly into liquid).

-

Reaction: Seal and heat to 80°C for 6–16 hours.

-

Workup: Dilute with EtOAc/Brine. Separate layers. Pass the organic layer through a short plug of silica gel (to trap Pd and Boron residues) before concentration.

Optimization & Data Comparison

The following table summarizes expected outcomes based on catalyst/ligand combinations for ortho-substituted oxetane systems.

| Parameter | Protocol A (Buchwald G3) | Protocol B (dppf) | Protocol C (Traditional |

| Ligand Class | Dialkylbiaryl phosphine (Bulky/Rich) | Bidentate ferrocenyl | Simple Triarylphosphine |

| Active Species | Monoligated | Chelated | |

| Steric Tolerance | Excellent (Handles 2,6-disubstitution) | Good (Handles 2-substitution) | Poor (Fails with ortho-subs) |

| Oxetane Stability | High (Mild temp: 40-60°C) | Moderate (Requires 80°C+) | N/A (Reaction fails) |

| Typical Yield | 85-95% | 60-75% | <10% |

Decision Tree for Condition Selection

Use this workflow to select the appropriate conditions for your specific molecule.

Figure 2: Decision matrix for selecting coupling conditions based on steric hindrance and functional group compatibility.

Troubleshooting & Safety

Protodeboronation

If the boronic acid is electron-rich (e.g., 2-heterocyclic), it may undergo protodeboronation before coupling.

-

Fix: Switch to a Boronic Acid Pinacol Ester (BPin) or a Potassium Trifluoroborate (

) salt. These release the active species more slowly.

Oxetane Ring Opening

If you observe alcohol byproducts or polymerization:

-

Cause: The reaction medium has become acidic, or Lewis acidic Pd/B species are accumulating.

-

Fix: Ensure the aqueous base is sufficiently concentrated (min 0.5 M). Add a drop of

to the workup solvent to ensure basicity during evaporation.

"Black Metal" Precipitation

If Pd black forms immediately:

-

Cause: Instability of the active catalyst.

-

Fix: Add additional free ligand (e.g., 1 mol% XPhos) to stabilize the Pd(0) species, or switch to a precatalyst system (G3/G4) which releases the active species in a controlled manner.

References

-

Wernberg, J., et al. (2016). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3] Chemical Reviews.[4]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[5]

-

Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Medicinal Chemistry Synthesis. Chemical Reviews.[4]

-

Bures, J., et al. (2010). Oxetanes: Recent Advances in Synthesis and Application.[6] Angewandte Chemie International Edition.[5]

Sources

Amide bond formation using 3-(2-Bromophenyl)oxetane-3-carboxylic acid

Application Note & Protocol

Strategic Amide Bond Formation with 3-(2-Bromophenyl)oxetane-3-carboxylic Acid: A Guide for Challenging Couplings

Introduction: The Challenge and Opportunity of Substituted Oxetanes

In modern medicinal chemistry, the incorporation of strained ring systems is a proven strategy for modulating the physicochemical properties of drug candidates, such as solubility, metabolic stability, and lipophilicity. Among these, the oxetane moiety has emerged as a valuable three-dimensional structural motif.[1][2] However, the synthesis of derivatives from sterically demanding building blocks like this compound presents significant synthetic challenges.[3][4] The combination of a 3,3-disubstituted oxetane core and a bulky ortho-substituted phenyl group creates considerable steric hindrance around the carboxylic acid, making standard amide coupling conditions sluggish and low-yielding.[5][6]

This document provides a comprehensive guide to navigating these challenges. We present an in-depth analysis and a robust protocol for the successful amide bond formation using this compound. The methodologies discussed are grounded in established chemical principles for coupling sterically hindered substrates and are designed to be a reliable starting point for researchers in drug discovery and process development.

Reagent Profile & Mechanistic Considerations

2.1 Profile of this compound

This substrate is characterized by two key structural features that dictate the required reaction conditions:

-

Steric Hindrance: The carboxylic acid is at a quaternary carbon, flanked by the oxetane ring and a 2-bromophenyl group. This geometry severely restricts access for the incoming amine nucleophile.

-

Oxetane Ring Stability: While more stable than oxiranes, the oxetane ring can be susceptible to ring-opening under strongly acidic conditions.[1][7] Therefore, reaction conditions must be carefully chosen to preserve this critical structural motif.

2.2 Rationale for Reagent Selection: HATU

For sterically demanding amide couplings, standard carbodiimide reagents like EDC often fail or lead to significant side products.[5][8] Uronium/aminium-based coupling reagents are superior for these transformations.[] We have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the reagent of choice for this protocol due to its high efficiency in coupling hindered substrates.[10][11]

The key to HATU's efficacy lies in its mechanism. In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive O-acylisourea intermediate. This rapidly converts to a highly activated OAt-active ester, which is then susceptible to nucleophilic attack by the amine, even a sterically hindered or electronically poor one.[10]

Detailed Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a primary or secondary amine.

3.1 Materials & Reagents

-

This compound (1.0 equiv)

-

Amine (1.1 - 1.2 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (to 0.1 M)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

3.2 Step-by-Step Procedure

-

Preparation: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and HATU (1.2 equiv).

-

Dissolution: Add anhydrous DMF to dissolve the solids, targeting a concentration of approximately 0.1 M with respect to the carboxylic acid.

-

Pre-activation: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change may be observed. Allow the mixture to stir at 0 °C for 20-30 minutes for pre-activation of the carboxylic acid.[10]

-

Amine Addition: Add the amine (1.1 equiv), either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (carboxylic acid) is consumed.

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate (approx. 10-20x the volume of DMF).

-

Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Note: The acidic wash removes excess DIPEA and any unreacted amine, while the basic wash removes unreacted carboxylic acid and HOAt.[12]

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure amide.[13][14] The choice of eluent will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

Optimization & Troubleshooting

Even with a robust protocol, optimization may be necessary depending on the specific amine used. The following table outlines common challenges and potential solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient activation. 2. Highly unreactive/hindered amine. 3. Reagents are not anhydrous. | 1. Increase pre-activation time to 1 hour. 2. Gently heat the reaction (e.g., to 40-50 °C) after amine addition. Monitor for oxetane decomposition.[5] 3. Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or passed through a drying system. |

| Epimerization (if chiral) | The active ester is susceptible to racemization, especially with prolonged reaction times or elevated temperatures. | 1. Minimize reaction time. 2. Maintain reaction at room temperature or below if possible. 3. Consider alternative coupling reagents known for low racemization, though HATU is generally very good.[15] |

| Difficult Purification | 1. Tetramethylurea byproduct from HATU is soluble in many organic solvents. 2. Product has similar polarity to starting materials. | 1. The aqueous workup is critical for removing the bulk of the urea byproduct. Multiple acidic washes can help. 2. Ensure the reaction goes to completion to minimize unreacted starting materials. Adjust chromatography solvent system for better separation.[12][13] |

| Oxetane Ring Opening | Contamination with strong acid or prolonged heating. | 1. Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid primary/secondary amines as the base.[15] 2. Ensure the 1M HCl wash during workup is not overly prolonged. |

Conclusion

The successful synthesis of amides from sterically encumbered substrates like this compound is achievable with the careful selection of powerful coupling reagents and meticulous execution of the reaction protocol. The use of HATU provides a highly effective method for activating the hindered carboxylic acid, enabling its reaction with a wide range of amines. By following the detailed protocol and considering the optimization strategies outlined in this guide, researchers can confidently incorporate this valuable oxetane-containing building block into their synthetic programs, paving the way for the discovery of novel chemical entities.

References

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link][11]

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. DOI:10.1039/C5OB02129D. Retrieved from [Link][5]

-

Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(7), 423-428. Retrieved from [Link][3]

-

Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link][4]

-

ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link][13]

-

Reddit. (2020). Looking for some advice for purification of diamide. Retrieved from [Link][16]

-

Al-Masum, M., & Al-Aabed, S. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 229-231. Retrieved from [Link][8]

-

Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link][6]

-

Singh, R. P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 269-276. Retrieved from [Link][14]

-

Mykhailiuk, P. K., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Retrieved from [Link][1]

-

Norsys, P., et al. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances, 5(26), 20087-20091. Retrieved from [Link][17]

-

Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4992-4996. Retrieved from [Link][7]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chimia.ch [chimia.ch]

- 4. researchgate.net [researchgate.net]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. growingscience.com [growingscience.com]

- 15. bachem.com [bachem.com]

- 16. reddit.com [reddit.com]

- 17. pubs.rsc.org [pubs.rsc.org]

Application Note: Strategic Incorporation of 3-(2-Bromophenyl)oxetane-3-carboxylic Acid into Peptide Scaffolds

Executive Summary & Rationale

The incorporation of 3-(2-Bromophenyl)oxetane-3-carboxylic acid (BP-Ox) into peptide backbones represents a high-value strategy in modern peptidomimetic drug design. This building block serves a dual purpose:

-

Physicochemical Optimization: The 3,3-disubstituted oxetane ring acts as a polar, metabolically stable isostere for gem-dimethyl or carbonyl groups. It significantly lowers lipophilicity (LogD) while maintaining steric bulk, improving the aqueous solubility of hydrophobic peptide sequences.

-

Late-Stage Diversification (LSD): The ortho-bromophenyl moiety provides a pre-installed "handle" for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or macrocyclization (stapling) directly on the solid phase.

Scope: This guide details the handling, coupling, and functionalization of BP-Ox. It addresses specific challenges such as the steric hindrance at the quaternary C3 center and the acid-sensitivity of the oxetane ring during cleavage.

Structural Analysis & Critical Handling

The Stability Paradox (Expert Insight)

While 3,3-disubstituted oxetanes are generally metabolically stable, the carboxylic acid derivative displays a specific chemical instability often overlooked. Upon storage or mild heating, This compound can undergo isomerization to a lactone , driven by the relief of ring strain and the proximity of the carboxylic acid oxygen to the oxetane carbons.

Pre-Synthesis QC Protocol: Before any coupling event, the purity of the starting material must be verified.

-

Method: 1H NMR (CDCl3 or DMSO-d6).

-

Diagnostic Signal: Look for the disappearance of the characteristic oxetane "AB system" (four protons appearing as two doublets around

4.5–5.0 ppm). The appearance of multiplets upfield suggests ring opening or rearrangement to a lactone. -

Storage: Store the dry solid at -20°C under argon. Avoid prolonged storage in solution, especially in protic solvents.

Experimental Protocols

Protocol A: On-Resin Coupling of BP-Ox

Target: N-terminal Capping or Side-Chain Functionalization (e.g., on Lysine)

Challenge: The carboxylic acid is attached to a quaternary carbon (C3), creating significant steric hindrance. Standard HBTU/DIC conditions often result in incomplete coupling or deletion sequences.

Reagents:

-

Resin: Rink Amide or Wang Resin (Loading 0.3–0.5 mmol/g recommended to reduce inter-chain aggregation).

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIEA (Diisopropylethylamine).

-

Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

-

Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine in DMF (2

5 min). Wash resin with DMF ( -

Activation Cocktail:

-

Dissolve BP-Ox (3.0 equiv relative to resin loading) in minimum DMF.

-

Add HATU (2.9 equiv) and HOAt (3.0 equiv).

-

Add DIEA (6.0 equiv).

-

Critical: Pre-activate for exactly 2 minutes. Longer activation can lead to esterification artifacts or racemization (though less relevant for this achiral center, it affects reactivity).

-

-

Coupling: Add the activated mixture to the resin.

-

Incubation: Shake at Room Temperature for 4–6 hours .

-

Note: Unlike standard amino acids (30-60 min), the steric bulk requires extended time.

-

-

Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, repeat the coupling with fresh reagents.

-

Capping: Acetylate unreacted amines with Ac2O/Pyridine to prevent deletion sequences.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Target: Utilizing the Aryl-Bromide Handle for Stapling or Library Generation

Reagents:

-

Catalyst: Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2.

-

Boronic Acid: R-B(OH)2 (Generic aryl/vinyl boronic acid).

-

Base: 2M Na2CO3 (aq).

-

Solvent: DME/EtOH/H2O (Solvent mixture is critical for swelling resin and dissolving inorganic base).

Step-by-Step Procedure:

-

Preparation: Swell the BP-Ox-capped peptidyl resin in DME (Dimethoxyethane) for 20 min.

-

Reaction Mixture:

-

Reaction:

-

Microwave (Preferred): 80°C, 30 Watts, 15 minutes.

-

Thermal: 80°C oil bath, 12 hours (overnight) under Argon atmosphere.

-

-

Washing:

-

Wash extensively with DMF (

) to remove Palladium black. -

Wash with Sodium Diethyldithiocarbamate (0.5% in DMF) to scavenge residual Pd.

-

Wash with DCM (

).

-

Protocol C: Cleavage & Isolation (Oxetane-Safe)

Target: Releasing the peptide without opening the oxetane ring.

Risk: The oxetane oxygen can be protonated by strong acids, making C2 or C4 susceptible to nucleophilic attack, leading to ring opening (diol formation).

Optimized Cleavage Cocktail:

-

TFA: 90%

-

TIS (Triisopropylsilane): 5%

-

H2O: 5%

-

Exclusion: Avoid thiols (EDT) if possible, or keep reaction time short, as they are strong nucleophiles that can attack the protonated oxetane.

Procedure:

-

Cool the cleavage cocktail to 0°C.

-

Add to resin and shake for 2 hours maximum (standard peptides often use 3-4 hours; reduce time to protect the oxetane).

-

Precipitate immediately in cold diethyl ether.

-

Lyophilization: Do not leave the peptide in acidic solution. Lyophilize from water/acetonitrile immediately.

Visual Workflows

Workflow 1: Strategic Incorporation & Diversification

This diagram illustrates the decision logic and chemical flow for using BP-Ox.

Caption: Workflow for QC, coupling, and divergent application of BP-Ox in solid-phase peptide synthesis.

Workflow 2: Steric & Stability Logic

This diagram details the mechanistic considerations for the stability of the oxetane ring.

Caption: Mechanism of potential oxetane degradation during acidic cleavage, highlighting the need for controlled conditions.

Data Summary & QC Specifications

| Parameter | Specification | Rationale |

| Coupling Reagent | HATU / HOAt | Required to overcome steric hindrance at the quaternary C3 center. |

| Coupling Time | 4–6 Hours | Slower kinetics due to bulk; standard 1h coupling is insufficient. |

| Cleavage Time | < 2 Hours | Minimizes acid-catalyzed ring opening of the oxetane. |

| TFA Concentration | 90% (Max) | Higher concentrations increase risk of degradation; avoid 95-100%. |

| NMR Marker | Doublets indicate intact oxetane; multiplets indicate lactone/opening. | |

| LogD Impact | -0.5 to -1.5 | Expected reduction in lipophilicity vs. Gem-dimethyl analog. |

References

-

Wuitschik, G., et al. (2006). Oxetanes as Promising Physicochemical Modules for the Drug Discovery Visionary.[4][5] Angewandte Chemie International Edition. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[4] Journal of Medicinal Chemistry. [Link]

-

Kotha, S., & Lahiri, K. (2005). Suzuki–Miyaura cross-coupling reaction: a powerful tool for the synthesis of unnatural amino acids and peptides. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Levterov, V. V., et al. (2022).[6] Unexpected Isomerization of Oxetane-Carboxylic Acids.[6] Organic Letters.[7] [Link]

-

Burkhard, J. A., et al. (2010). Oxetanes as Chameleons: Amphiphilic Building Blocks for Drug Discovery. Angewandte Chemie. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.uci.edu [chem.uci.edu]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protecting Group Strategies for Oxetane Carboxylic Acid Synthesis

Abstract & Strategic Value

The oxetane ring has emerged as a critical bioisostere in modern drug discovery, offering a "magic methyl" effect that modulates lipophilicity (

However, the incorporation of this strained 4-membered ether (Ring Strain Energy

This guide details the "Safe-Fail" protocols for protecting and deprotecting carboxylates attached to the oxetane core, with a specific focus on avoiding the often-overlooked acid-catalyzed isomerization to lactones .

The Stability Landscape: A Decision Matrix

Before selecting a protecting group strategy, one must assess the structural vulnerability of the specific oxetane scaffold. Not all oxetanes are equally fragile.[1][2][3]

The Substitution Effect[1]

-

3,3-Disubstituted Oxetanes (Robust): When the oxetane C3 position is quaternary (e.g., oxetane-3-carboxylic acid), the ring is surprisingly robust. The gem-disubstitution sterically shields the C2/C4 positions from nucleophilic attack during acid-activation.

-

2-Substituted Oxetanes (Fragile): Any substitution at C2 weakens the ring significantly, making it prone to facile ring-opening even under mild acidic conditions.

Decision Logic (Graphviz)

Figure 1: Decision matrix for protecting group selection based on oxetane substitution patterns.

Chemo-Stability Profile

| Reagent/Condition | Oxetane Survival | Mechanism of Failure | Notes |

| LiOH / NaOH (aq) | Excellent | N/A | Stable to hydrolysis even at 60°C. |

| H₂ / Pd/C | Excellent | N/A | Benzyl esters are the "Gold Standard" for safety. |

| TFA (Neat, RT) | Poor | Polymerization | Exothermic decomposition often observed. |

| TFA (DCM, 0°C) | Good | Ring Opening | Only if quenched immediately. 3,3-disubst. only. |

| HCl (aq) | Critical Failure | Nucleophilic Opening | Chloride ion ( |

| Lewis Acids (BF₃) | Critical Failure | Rearrangement | Rapid isomerization to aldehydes/ketones. |

Detailed Protocols

Protocol A: The "Gold Standard" (Benzyl Ester Hydrogenolysis)

Best for: Late-stage deprotection where the molecule contains other acid-sensitive groups.

Rationale: This method avoids all acidic species. The oxetane ring is inert to hydrogenolysis conditions unless high pressure and high temperature are combined (rare).

Materials:

-

Substrate: Oxetane-3-carboxylic acid benzyl ester.

-

Catalyst: 10% Pd/C (Type 39 or similar).

-

Solvent: MeOH or EtOAc (EtOH can sometimes cause transesterification if reaction is slow).

Step-by-Step:

-

Dissolve substrate (1.0 equiv) in MeOH (0.1 M).

-

Add 10% Pd/C (10 wt% loading).

-

Purge: Evacuate and backfill with

(3x), then -

Stir under

balloon (1 atm) at room temperature. Monitor by TLC/LCMS (typically 1-4 hours). -

Filtration: Filter through a Celite pad. Critical: Do not use acidic Celite grades; wash Celite with MeOH first.

-

Concentration: Evaporate solvent at

. -

Result: Quantitative yield of the free acid. No workup required.

Protocol B: Saponification & The "Isomerization Trap"

Best for: Early building block synthesis.

The Hazard: While saponification (LiOH) is safe, the acidic workup is dangerous. Recent studies (Grygorenko et al., 2022) revealed that oxetane-3-carboxylic acids spontaneously isomerize to dioxanone lactones (5-membered rings) upon storage or acidification, driven by the relief of ring strain.

Corrected Protocol:

-

Dissolve Methyl/Ethyl ester (1.0 equiv) in THF:Water (3:1).

-

Add LiOH·H₂O (1.2 equiv). Note: LiOH is preferred over NaOH due to better solubility in THF.

-

Stir at RT until consumption of ester (TLC).

-

The Safe Workup (Salt Isolation):

-

Do not acidify to pH 1 with HCl.

-

Evaporate THF.

-

Lyophilize the aqueous residue to obtain the Lithium carboxylate salt . Use this salt directly in amide couplings (HATU/DIEA will handle the salt).

-

-